molecular formula C23H22ClN5O2S B10823886 Bepafant, (S)- CAS No. 114800-15-6

Bepafant, (S)-

Cat. No.: B10823886
CAS No.: 114800-15-6
M. Wt: 468.0 g/mol
InChI Key: FWYVRZOREBYLCY-AWEZNQCLSA-N
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Description

S-Bepafant is the active enantiomer of the racemic compound Bepafant, which is a potent and selective antagonist of the pro-inflammatory platelet activating factor receptor. It is a pharmacologically improved derivative of Apafant and is considered the most potent derivative of thienotriazolodiazepine scaffolds . S-Bepafant is used both in vitro and in vivo for its anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Bepafant involves the resolution of racemic Bepafant into its enantiomers. The racemic mixture is typically separated using chiral chromatography or by forming diastereomeric salts with chiral acids, followed by recrystallization .

Industrial Production Methods: Industrial production of S-Bepafant follows similar principles but on a larger scale. The process involves the synthesis of racemic Bepafant, followed by its resolution into enantiomers. The specific conditions, such as temperature, solvents, and catalysts, are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: S-Bepafant primarily undergoes substitution reactions due to its thienotriazolodiazepine scaffold. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thienotriazolodiazepine derivatives, while oxidation and reduction reactions modify the functional groups on the scaffold .

Comparison with Similar Compounds

Uniqueness of S-Bepafant: S-Bepafant is unique due to its high potency and selectivity as a platelet activating factor receptor antagonist. It is more effective in vivo compared to its racemic mixture and other related compounds . This makes it a valuable compound for both research and potential therapeutic applications .

Properties

CAS No.

114800-15-6

Molecular Formula

C23H22ClN5O2S

Molecular Weight

468.0 g/mol

IUPAC Name

[(13S)-9-(2-chlorophenyl)-3-methyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaen-13-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C23H22ClN5O2S/c1-13-26-27-19-12-25-21(15-4-2-3-5-17(15)24)20-16-10-14(11-18(16)32-23(20)29(13)19)22(30)28-6-8-31-9-7-28/h2-5,14H,6-12H2,1H3/t14-/m0/s1

InChI Key

FWYVRZOREBYLCY-AWEZNQCLSA-N

Isomeric SMILES

CC1=NN=C2N1C3=C(C4=C(S3)C[C@H](C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CC(C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl

Origin of Product

United States

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